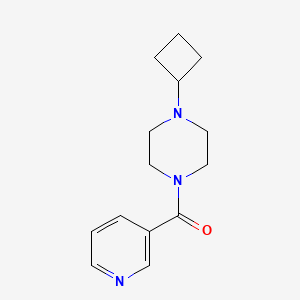
(4-Cyclobutylpiperazin-1-yl)-pyridin-3-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Cyclobutylpiperazin-1-yl)-pyridin-3-ylmethanone, also known as CP-868,596, is a small molecule inhibitor that has been extensively studied for its potential use as a therapeutic drug. This compound is known to have a high affinity for the receptor tyrosine kinase c-Met, which is involved in various cellular processes such as cell growth, proliferation, and survival.
Mecanismo De Acción
(4-Cyclobutylpiperazin-1-yl)-pyridin-3-ylmethanone is a small molecule inhibitor that binds to the ATP-binding site of the c-Met receptor tyrosine kinase. This binding prevents the activation of the receptor and downstream signaling pathways, which are involved in various cellular processes such as cell growth, proliferation, and survival. The inhibition of c-Met has been shown to have anti-tumor effects in preclinical studies.
Biochemical and Physiological Effects
The inhibition of c-Met by (4-Cyclobutylpiperazin-1-yl)-pyridin-3-ylmethanone has been shown to have anti-tumor effects in preclinical studies. In addition, the compound has been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis and asthma. The compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-Cyclobutylpiperazin-1-yl)-pyridin-3-ylmethanone has several advantages for lab experiments. The compound has a high affinity for the c-Met receptor tyrosine kinase, which makes it a useful tool for studying the role of this receptor in various cellular processes. In addition, the compound has been shown to have anti-tumor effects in preclinical studies, which makes it a potential therapeutic drug for cancer.
One limitation of (4-Cyclobutylpiperazin-1-yl)-pyridin-3-ylmethanone is its low solubility in water, which can make it difficult to use in certain experimental setups. In addition, the compound has not yet been tested in clinical trials, which means that its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for the study of (4-Cyclobutylpiperazin-1-yl)-pyridin-3-ylmethanone. One direction is the further investigation of the compound's anti-tumor effects in preclinical studies. In addition, the compound's potential use as a therapeutic drug for other diseases such as rheumatoid arthritis and Parkinson's disease should be explored.
Another future direction is the development of more potent and selective c-Met inhibitors. (4-Cyclobutylpiperazin-1-yl)-pyridin-3-ylmethanone has been shown to have a high affinity for the c-Met receptor tyrosine kinase, but more selective inhibitors could have fewer off-target effects and be more effective as therapeutic drugs.
Conclusion
In conclusion, (4-Cyclobutylpiperazin-1-yl)-pyridin-3-ylmethanone is a small molecule inhibitor that has been extensively studied for its potential use as a therapeutic drug. The compound has a high affinity for the c-Met receptor tyrosine kinase, which is involved in various cellular processes such as cell growth, proliferation, and survival. The inhibition of c-Met by (4-Cyclobutylpiperazin-1-yl)-pyridin-3-ylmethanone has been shown to have anti-tumor effects in preclinical studies, and the compound has also been shown to have anti-inflammatory and neuroprotective effects in animal models. While there are limitations to the use of (4-Cyclobutylpiperazin-1-yl)-pyridin-3-ylmethanone in lab experiments, there are several future directions for the study of this compound, including the investigation of its potential use as a therapeutic drug for other diseases and the development of more potent and selective c-Met inhibitors.
Métodos De Síntesis
The synthesis of (4-Cyclobutylpiperazin-1-yl)-pyridin-3-ylmethanone was first reported in 2006 by Pfizer Inc. The synthesis involves a series of steps starting with the reaction of 3-chloro-4-fluoropyridine with cyclobutylamine to form the corresponding pyridine derivative. This intermediate is then reacted with 4-chloro-3-nitrobenzoyl chloride to form the key intermediate, which is then reduced to the final product using palladium on carbon as a catalyst.
Aplicaciones Científicas De Investigación
(4-Cyclobutylpiperazin-1-yl)-pyridin-3-ylmethanone has been extensively studied for its potential use as a therapeutic drug. The compound has been shown to have a high affinity for the c-Met receptor tyrosine kinase, which is overexpressed in various types of cancer. The inhibition of c-Met has been shown to have anti-tumor effects in preclinical studies.
Propiedades
IUPAC Name |
(4-cyclobutylpiperazin-1-yl)-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c18-14(12-3-2-6-15-11-12)17-9-7-16(8-10-17)13-4-1-5-13/h2-3,6,11,13H,1,4-5,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRUTBKTVRGXAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclobutyl-4-(pyridine-3-carbonyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


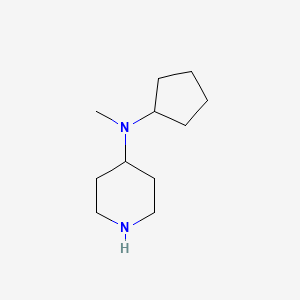
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B2440450.png)
![(2E)-3-[4-({4-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)ethyl]piperazin-1-yl}sulfonyl)phenyl]prop-2-enoic acid](/img/structure/B2440451.png)

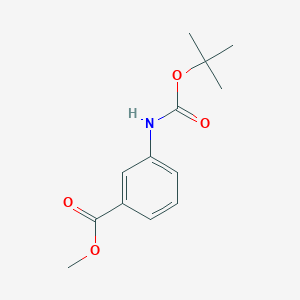
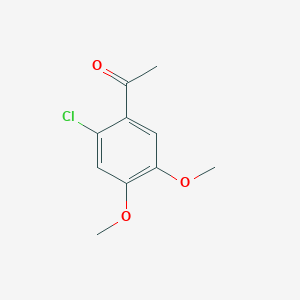
![N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2440458.png)
![1-(adamantan-1-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2440459.png)

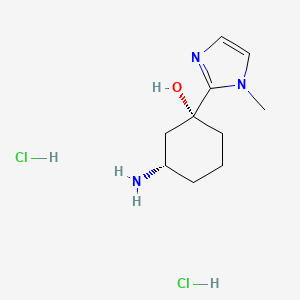
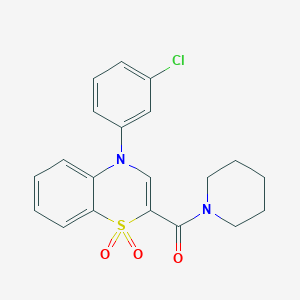
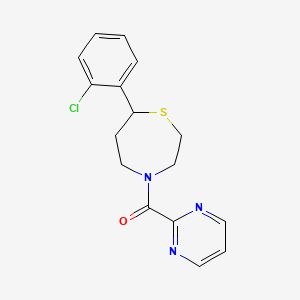
![2-chloro-N-[2-(4-methylpiperidin-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B2440468.png)